molecular formula C8H13ClO2 B1297549 Methyl 4-chloro-2,2-dimethyl-4-pentenoate CAS No. 86799-85-1

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Cat. No.: B1297549
CAS No.: 86799-85-1
M. Wt: 176.64 g/mol
InChI Key: NMIYZQVNXZOOPF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is an organic compound with the molecular formula C8H13ClO2. It is a chlorinated ester that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both a chloro group and an ester functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2,2-dimethyl-4-pentenoate can be synthesized through the esterification of 4-chloro-2,2-dimethyl-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions where the ester group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 4-hydroxy-2,2-dimethyl-4-pentenoate or 4-amino-2,2-dimethyl-4-pentenoate.

    Reduction: Formation of 4-chloro-2,2-dimethyl-4-pentenol.

    Oxidation: Formation of 4-chloro-2,2-dimethyl-4-pentenoic acid.

Scientific Research Applications

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,2-dimethyl-4-pentenoate involves its reactivity due to the presence of the chloro and ester groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

    Methyl 4-chloro-2-methyl-4-pentenoate: Similar structure but with one less methyl group.

    Ethyl 4-chloro-2,2-dimethyl-4-pentenoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-bromo-2,2-dimethyl-4-pentenoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Methyl 4-chloro-2,2-dimethyl-4-pentenoate is unique due to the specific positioning of the chloro and ester groups, which confer distinct reactivity patterns. The presence of two methyl groups adjacent to the ester group also influences its steric and electronic properties, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYZQVNXZOOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335094
Record name Methyl 4-chloro-2,2-dimethyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86799-85-1
Record name Methyl 4-chloro-2,2-dimethyl-4-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86799-85-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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